1-(2-Allyloxy-4-fluorophenyl)ethanone
Description
1-(2-Allyloxy-4-fluorophenyl)ethanone is an aromatic ketone with the molecular formula C₁₁H₁₁FO₂ (calculated based on structural analogs from the evidence). It features a phenyl ring substituted with an allyloxy group (-OCH₂CH=CH₂) at the 2-position and a fluorine atom at the 4-position, with an acetyl (-COCH₃) group attached to the aromatic ring. This compound is structurally related to derivatives of acetophenone, where substituents on the phenyl ring modulate electronic, steric, and biological properties.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(4-fluoro-2-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C11H11FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h3-5,7H,1,6H2,2H3 |
InChI Key |
QEEUFVGPTDPMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Allyloxy-4-fluorophenyl)ethanone with structurally or functionally related ethanone derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Substituent Position and Electronic Effects
Physicochemical Properties
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